Formyl-D-phenylglycine
Overview
Description
Formyl-D-phenylglycine is a derivative of phenylglycine, a non-proteinogenic aromatic amino acid that is significant in the field of medicinal chemistry and is found in a variety of peptide natural products, including glycopeptide antibiotics. The compound has garnered attention due to its role in the biosynthesis and structural features of certain antibiotics and its utility in the pharmaceutical industry, especially in the synthesis of semi-synthetic penicillins and cephalosporins (Al Toma et al., 2015).
Synthesis Analysis
Formyl-D-phenylglycine can be synthesized through metabolic engineering, utilizing pathways derived from bacteria to convert phenylpyruvate through several enzymatic steps into D-phenylglycine. This process involves the enzymes hydroxymandelate synthase, hydroxymandelate oxidase, and a stereoinverting aminotransferase, with genes sourced from different microorganisms for optimal production (Müller et al., 2006).
Molecular Structure Analysis
The molecular structure of Formyl-D-phenylglycine and its derivatives can be characterized by techniques such as X-ray crystallography, demonstrating features like wavy layer structures in inclusion compounds and specific arrangements of molecular groups that facilitate chemical interactions (Akazome et al., 2002).
Chemical Reactions and Properties
Formyl-D-phenylglycine is involved in various chemical reactions, especially in biocatalytic processes. It serves as a precursor or an intermediate in the synthesis of other compounds. Enzymes such as aminotransferases can catalyze the transamination reactions, which are crucial for producing D-phenylglycine enantiomerically pure forms used in pharmaceutical applications (Wiyakrutta & Meevootisom, 1997).
Scientific Research Applications
Peptide Natural Products : Phenylglycine-type amino acids, including Formyl-D-phenylglycine, are found in a variety of peptide natural products like glycopeptide antibiotics and biologically active linear and cyclic peptides. Their structures, properties, biosynthetic origins, and incorporation into natural products have significant implications in medicinal chemistry (Rashed S Al Toma et al., 2015).
Asymmetric Synthesis : A study highlights the efficient asymmetric synthesis of D-N-formyl-phenylglycine using cross-linked nitrilase aggregates. This method shows promise for the synthesis of D-N-formyl-phenylglycine with high yield and enantiomeric excess, indicating its potential in industrial applications (J. Qiu et al., 2014).
Metabolic Engineering : Research on metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg) demonstrates the feasibility of fermentatively producing D-Phg from glucose, using a pathway involving enzymes like hydroxymandelate synthase and aminotransferase. This offers an alternative method for producing D-Phg, important for semi-synthetic penicillins and cephalosporins (U. Müller et al., 2006).
Genetic Engineering : The genetic engineering of actinomycetal host strains has been used to produce phenylglycines, including D-Phg. The development of a synthetic biology-derived D-Phg pathway and optimization of fermentative Phg production through genetic engineering showcases an innovative production method for these compounds (David Moosmann et al., 2020).
Solid-Phase Peptide Synthesis : Research on phenylglycine racemization in Fmoc-based solid-phase peptide synthesis indicates that phenylglycine-containing peptides, essential in medicinal chemistry, can be synthesized with minimal racemization under controlled reaction conditions. This is crucial for the integrity and efficacy of peptide-based therapeutics (Chen Liang et al., 2017).
properties
IUPAC Name |
(2R)-2-formamido-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYHYHSDPMHRA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426713 | |
Record name | Formyl-D-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formyl-D-phenylglycine | |
CAS RN |
10419-71-3 | |
Record name | Formyl-D-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.